molecular formula C18H27NO3 B1668287 Capsaicin CAS No. 404-86-4

Capsaicin

Número de catálogo: B1668287
Número CAS: 404-86-4
Peso molecular: 305.4 g/mol
Clave InChI: YKPUWZUDDOIDPM-SOFGYWHQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

La capsaicina, químicamente conocida como 8-metil-N-vanilil-6-nonenamida, es el componente activo que se encuentra en los chiles, que pertenecen al género Capsicum. Este compuesto es responsable de la picantes característica de los chiles y es un irritante químico para los mamíferos, incluidos los humanos. La capsaicina produce una sensación de ardor en cualquier tejido con el que entra en contacto . Es un sólido cristalino, hidrófobo, incoloro y altamente picante .

Mecanismo De Acción

La capsaicina ejerce sus efectos principalmente a través de la activación de los receptores del potencial de transitorio de vanilloide 1 (TRPV1), que son canales catiónicos activados por ligandos que se encuentran en las fibras nerviosas nociceptivas. La activación de estos receptores conduce a la despolarización, la iniciación de potenciales de acción y la transmisión de señales de dolor a la médula espinal . La exposición prolongada a la capsaicina provoca la desensibilización de las neuronas sensoriales, lo que lleva a un efecto analgésico .

Safety and Hazards

Although it is often used in cooking, eating too much capsaicin can lead to irritation of the mouth, stomach, and intestines. People may develop vomiting and diarrhea. Inhaling sprays containing this compound can cause coughing, difficulty breathing, production of tears, nausea, nasal irritation, and temporary blindness . It can also cause serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, allergic skin reaction, and respiratory irritation .

Direcciones Futuras

Capsaicin research topics are rising trends in scientific research, and several researchers across the globe are actively contributing to the field . In-depth studies of this compound metabolism and its physiological functions based on mass spectrometry is anticipated to yield new insights and methods for preventing and treating a wide range of diseases .

Análisis Bioquímico

Biochemical Properties

Capsaicin interacts with a receptor called the vanilloid receptor subtype 1 (VR1), an ion channel-type receptor . This compound, as a member of the vanilloid family, binds to VR1 . Upon binding, this compound stabilizes the open state of VR1 . The binding is mediated by both hydrogen bonds and van der Waals interactions .

Cellular Effects

This compound has a variety of effects on cells. It can induce cell-cycle arrest or apoptosis or inhibit proliferation in a variety of cancer cells . It also has effects on primary sensory neurons function, from sensory neuron excitation characterized by local burning sensation and neurogenic inflammation, followed by conduction blockage accompanied by reversible ultrastructural changes of peripheral nociceptive endings .

Molecular Mechanism

This compound is a TRPV1 receptor agonist. TRPV1 is a trans-membrane receptor-ion channel complex activated by temperatures higher than 43 degrees Celsius, pH lower than 6, and endogenous lipids . When activated by a combination of these factors, the channel can transiently open and initiate depolarization due to the influx of calcium and sodium ions .

Temporal Effects in Laboratory Settings

This compound initially excites neurons but then ‘calms’ them into long-lasting non-responsiveness . This phenomenon, traditionally referred to as “this compound desensitization,” during which the previously excited neurons are unresponsive not only to this compound but a variety of unrelated stimuli including noxious heat .

Dosage Effects in Animal Models

In early subchronic toxicity studies, pure this compound (50 mg/kg per day) or capsicum crude fruit extract (0.5 g/kg day) that was given to rats via stomach tube for 60 days had no effect on food intake but reduced the weight gain of the animals .

Metabolic Pathways

This compound is primarily metabolized in the liver and intestine of the human body . Upon entering the body, esterases in the intestine hydrolyze this compound into free this compound and this compound ester . These compounds then enter the blood circulation and generate various metabolites, including hydroxylates, amides, sulfates among others .

Transport and Distribution

This compound binds to a pocket formed by the channel’s transmembrane segments, where it takes a “tail-up, head-down” configuration . Binding is mediated by both hydrogen bonds and van der Waals interactions .

Subcellular Localization

This compound is present in large quantities in the placental tissue (which holds the seeds), the internal membranes and, to a lesser extent, the other fleshy parts of the fruits of plants in the genus Capsicum . The highest concentration of this compound can be found in the white pith of the inner wall, where the seeds are attached .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La capsaicina se puede sintetizar mediante diversos métodos. Una ruta sintética común implica la condensación de vanililamina con cloruro de 8-metil-6-nonenoilo en condiciones básicas. Esta reacción generalmente requiere un solvente como diclorometano y una base como trietilamina .

Métodos de producción industrial: La producción industrial de capsaicina a menudo implica la extracción de fuentes naturales. El proceso incluye pasos como la extracción con solventes, la saponificación, la cromatografía en columna, la concentración y la cristalización. Los solventes como el etanol, el metanol y el hexano se utilizan comúnmente en estos procesos . El objetivo es lograr capsaicina de alta pureza, que a menudo supera el 95% .

Análisis De Reacciones Químicas

La capsaicina experimenta varias reacciones químicas, que incluyen:

Oxidación: La capsaicina se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo. Esta reacción generalmente da como resultado la formación de vainillina y otros productos de oxidación .

Reducción: La reducción de capsaicina se puede lograr utilizando agentes reductores como el hidruro de aluminio y litio. Esta reacción reduce el grupo amida a una amina .

Sustitución: La capsaicina puede experimentar reacciones de sustitución nucleofílica, particularmente en la porción de vanililo. Los reactivos comunes para estas reacciones incluyen haluros de alquilo y nucleófilos como el metóxido de sodio .

Aplicaciones Científicas De Investigación

La capsaicina tiene una amplia gama de aplicaciones de investigación científica:

Química: En química, la capsaicina se utiliza como compuesto modelo para estudiar mecanismos de reacción y el comportamiento de las amidas en diversas condiciones .

Biología: En la investigación biológica, la capsaicina se utiliza para estudiar los mecanismos del dolor y la función de las neuronas sensoriales. Es una herramienta valiosa para comprender el papel de los receptores del potencial de transitorio de vanilloide 1 (TRPV1) .

Medicina: La capsaicina se utiliza en formulaciones analgésicas tópicas para aliviar el dolor de afecciones como la artritis, la neuropatía y el dolor muscular. También se está investigando por sus posibles propiedades anticancerígenas .

Industria: En la industria alimentaria, la capsaicina se utiliza como agente saborizante y conservante. También se utiliza en productos de defensa personal como el gas pimienta .

Propiedades

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
Source PubChem
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InChI

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6+
Source PubChem
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InChI Key

YKPUWZUDDOIDPM-SOFGYWHQSA-N
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Canonical SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
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Isomeric SMILES

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Record name capsaicin
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DSSTOX Substance ID

DTXSID9020241
Record name Capsaicin
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Molecular Weight

305.4 g/mol
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Physical Description

Dark red solid with a volatile pungent odor; [HSDB] Formulated as dry powder, liquid, and liquid spray; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystalline powder.
Record name Capsaicin
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Boiling Point

210-220, BP: 210-220 °C at 0.01 mm Hg, 210.00 to 220.00 °C. @ 0.01 mm Hg, 410-428 °F
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Flash Point

113 °C (235 °F) - closed cup
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Solubility

Insoluble in cold water, Practically insoluble in cold water, Freely soluble in alcohol, ether, benzene. Slightly soluble in carbon disulfide, Soluble in petroleum ether. Slightly soluble in concentrated hydrochloric acid
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Vapor Pressure

0.00000001 [mmHg]
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Mechanism of Action

Capsaicin has been shown to reduce the amount of substance P associated with inflammation - however this is not believed to be its main mechanism in the relief of pain. Capsaicin's mechanism of action is attributed to "defunctionalization" of nociceptor fibers by inducing a topical hypersensitivity reaction on the skin. This alteration in pain mechanisms is due to many of the following: temporary loss of membrane potential, inability to transport neurotrophic factors leading to altered phenotype, and reversible retraction of epidermal and dermal nerve fiber terminals., Capsaicin, the pungent constituent of chili peppers, represents the paradigm for the capsaicinoids or vanilloids, a family of compounds shown to stimulate and then desensitize specific subpopulations of sensory receptors, including C-polymodal nociceptors, A-delta mechanoheat nociceptors and warm receptors of the skin, as well as enteroceptors of thin afferent fibers. ..., ... In rats desensitized by intraperitoneal (ip) capsaicin (i.e., abdominal non-systemic desensitization), mainly the first but not the later fever phases were reduced. The postprandial hyperthermia to intragastric injection of BaSO4 suspension was attenuated by either ip or perineural capsaicin treatment., ... Heat and protons as well as capsaicin activate VR1 to induce the influx of cations, particularly Ca2+ and Na+ ions. Characteristic effects of capsaicin are the induction of a burning sensation after acute administration and the desensitization of sensory neurons after large doses and prolonged administration. ... Capsaicin alters several visceral functions. ... Capsaicin affects thermoregulation after intra-hypothalamic injection and releases glutamate from the hypothalamus and cerebral cortex slices, while VR1-like immunoreactivity is not apparent in these regions., ... 0.4 and 4 uM of capsaicin produced a significant tonic block on voltage-activated Na+ current (I(Na)) evoked by a depolarizing step to -40 mV from a holding potential of -100 mV (49 +/- 7% n=11, p<0.05 and 72 +/- 13% n=4, p<0.05 respectively). ... Capsaicin slowed the time decay of inactivation of I(Na), and increased the time constant of the recovery of inactivation. Capsaicin and tetrodotoxin (TTX) depressed contractility of isolated electrically driven left rat atria, being the depression of maximal velocity of force development (dF/dt(max)) with respect to control values of 19 +/- 3% at 1 uM of capsaicin and 22 +/- 2% at 1 uM of TTX., For more Mechanism of Action (Complete) data for CAPSAICIN (8 total), please visit the HSDB record page.
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Color/Form

Pure dark red solid, Monoclinic rectangular plates or scales from petroleum ether, Monoclinic, rectangular plates, crystals and scales

CAS No.

404-86-4
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Melting Point

65 °C, 149 °F
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does capsaicin exert its effects on the body?

A1: this compound primarily acts by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor, a non-selective cation channel expressed on sensory neurons. [, , , , , , ] This binding leads to calcium influx and subsequent neuronal excitation, resulting in the sensation of pain and heat. [, , , , ] This initial excitation is often followed by a period of desensitization, during which the neurons become less responsive to this compound and other stimuli. [, ]

Q2: What are the downstream effects of this compound binding to TRPV1 receptors?

A2: Activation of TRPV1 receptors by this compound initiates a cascade of downstream effects, including the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). [, , , , ] These neuropeptides contribute to various physiological responses, including pain transmission, inflammation, and vasodilation. [, , , ]

Q3: Does this compound's action solely depend on TRPV1 receptors?

A3: While TRPV1 is the primary target, research suggests that this compound might also interact with other targets, such as TRPV6, to exert specific effects like inducing apoptosis in cancer cells. []

Q4: Can this compound offer protection against gastric mucosal damage?

A5: Yes, research suggests that this compound and its analogs, when administered intragastrically at appropriate doses, can protect against chemically induced gastric mucosal damage in various experimental models. [] The protective effects are attributed to the initial excitation and subsequent desensitization of this compound-sensitive primary afferent neurons. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C18H27NO3, and its molecular weight is 305.41 g/mol.

Q6: Are there any available spectroscopic data for this compound?

A6: Yes, spectroscopic data like UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra are available for this compound in scientific literature and databases. These data help characterize and identify this compound based on its unique absorption and resonance patterns.

Q7: How does this compound perform under different conditions, and what are its applications?

A8: this compound is a lipophilic compound, meaning it dissolves well in fats and oils. It is relatively stable under dry conditions and moderate temperatures. [, ] this compound is commonly used as a food additive for its pungent flavor and as an active ingredient in topical analgesics for its pain-relieving properties. [, , , ]

Q8: How can the stability, solubility, and bioavailability of this compound be improved for pharmaceutical applications?

A9: Various formulation strategies like microencapsulation, nanoparticle delivery systems (like transfersomes), and inclusion complexes with cyclodextrins can enhance the stability, solubility, and bioavailability of this compound. [, ] These approaches can protect the compound from degradation, improve its solubility in aqueous environments, and facilitate controlled release for enhanced therapeutic efficacy.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A10: this compound is readily absorbed after oral ingestion, with peak plasma concentrations achieved within an hour. [, ] It is widely distributed throughout the body, primarily metabolized in the liver, and excreted mainly through urine and feces. []

Q10: What are some in vitro models used to study this compound's effects?

A12: Cell-based assays using cultured sensory neurons are widely employed to investigate this compound's effects on neuronal activity, desensitization, and interactions with TRPV1 receptors. [, , ] These models provide insights into the molecular mechanisms underlying this compound's action at the cellular level.

Q11: Are there animal models that demonstrate the effects of this compound?

A13: Yes, rodent models, particularly rats and mice, are extensively used to investigate the various physiological and pharmacological effects of this compound. [, , , , , , , , ] These models have been crucial in understanding this compound's role in pain perception, inflammation, thermogenesis, and its potential therapeutic applications.

Q12: What analytical methods are used to quantify this compound?

A14: Various analytical techniques are employed for the qualitative and quantitative analysis of this compound. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or diode array detection (DAD) is a common and sensitive method for this compound quantification in various matrices, including pepper fruits and formulated products. [, , , ]

Q13: Are there any emerging methods for analyzing this compound and related compounds?

A15: Yes, techniques like high-performance thin-layer chromatography (HPTLC) are gaining popularity for this compound analysis due to their speed, cost-effectiveness, and ability to simultaneously analyze multiple samples. [] Moreover, mass spectrometry (MS) coupled with HPLC is increasingly employed for the sensitive and selective determination of this compound and its metabolites in biological samples. [, ]

Q14: How has research on this compound evolved over time?

A16: Early research on this compound focused primarily on its pungency and sensory properties. Over time, its interaction with the nervous system, particularly its selective activation and desensitization of sensory neurons, garnered significant interest. The discovery and cloning of the TRPV1 receptor as the primary target of this compound marked a significant milestone in understanding its molecular mechanism of action. [, ] Current research continues to explore the therapeutic potential of this compound and its analogs in various conditions, including pain management, obesity, and cancer.

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